molecular formula C13H21NNaO4S B1452300 n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate CAS No. 82692-97-5

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate

Cat. No.: B1452300
CAS No.: 82692-97-5
M. Wt: 310.37 g/mol
InChI Key: LLRDFNASDDCQTI-UHFFFAOYSA-N
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Description

N-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate is a useful research compound. Its molecular formula is C13H21NNaO4S and its molecular weight is 310.37 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be used as a reagent in diagnostic tests and biochemical experiments .

Mode of Action

It is known to be a high water-soluble aniline derivative . As a reagent, it likely interacts with other compounds to produce a detectable signal or change, facilitating the measurement or detection of specific biological or chemical processes.

Biochemical Pathways

It is used in colorimetric determination of hydrogen peroxide activity, suggesting it may be involved in oxidative stress pathways .

Biochemical Analysis

Biochemical Properties

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate plays a crucial role in biochemical reactions, particularly in the detection and quantification of specific biomolecules. It interacts with enzymes such as peroxidases, which catalyze the oxidation of the compound, leading to the formation of a colored product. This interaction is essential for spectrophotometric assays, where the intensity of the color produced is directly proportional to the concentration of the target analyte .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic pathways by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for peroxidase enzymes, which catalyze its oxidation. This reaction results in the formation of a colored product, which can be measured spectrophotometrically. The compound’s ability to undergo oxidation and produce a measurable signal makes it a valuable tool in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects have been observed at high doses, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects and dose-response relationships are critical considerations in the use of this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of cells, affecting processes such as energy production and biosynthesis. Understanding the metabolic interactions of this compound is essential for elucidating its broader effects on cellular function .

Properties

CAS No.

82692-97-5

Molecular Formula

C13H21NNaO4S

Molecular Weight

310.37 g/mol

IUPAC Name

sodium;3-(N-ethyl-3,5-dimethylanilino)-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C13H21NO4S.Na/c1-4-14(8-13(15)9-19(16,17)18)12-6-10(2)5-11(3)7-12;/h5-7,13,15H,4,8-9H2,1-3H3,(H,16,17,18);

InChI Key

LLRDFNASDDCQTI-UHFFFAOYSA-N

SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)C)C.[Na+]

Canonical SMILES

CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)C)C.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.